molecular formula C11H8BrN3 B8498066 7-Bromo-3-methyl-[1,2,4]triazolo[3,4-a]isoquinoline

7-Bromo-3-methyl-[1,2,4]triazolo[3,4-a]isoquinoline

Cat. No. B8498066
M. Wt: 262.10 g/mol
InChI Key: IASYDKKRKRTTRM-UHFFFAOYSA-N
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Patent
US03992539

Procedure details

3-Methyl-7-bromo-s-triazolo-[3,4-a]-isoquinoline was prepared from acetyl chloride and 5-bromo-1-hydrazinoisoquinoline by a method generally similarto that described below for the preparation of 3-methyl-7-chloro-s-triazolo-[3,4-a]-isoquinoline. Yield, 78.5%; m.p. 203°-204°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-methyl-7-chloro-s-triazolo-[3,4-a]-isoquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[CH3:2].[Br:5][C:6]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:7]=1[CH:8]=[CH:9][N:10]=[C:11]2[NH:16][NH2:17].CC1N2C=CC3C(C2=NN=1)=CC=CC=3Cl>>[CH3:1][C:2]1[N:10]2[CH:9]=[CH:8][C:7]3[C:12]([C:11]2=[N:16][N:17]=1)=[CH:13][CH:14]=[CH:15][C:6]=3[Br:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C2C=CN=C(C2=CC=C1)NN
Step Two
Name
3-methyl-7-chloro-s-triazolo-[3,4-a]-isoquinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NN=C2N1C=CC1=C(C=CC=C21)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Yield

Outcomes

Product
Name
Type
product
Smiles
CC1=NN=C2N1C=CC1=C(C=CC=C21)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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